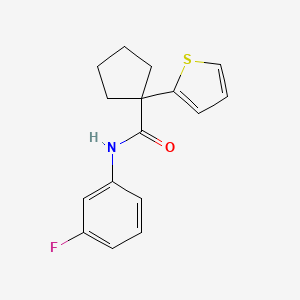![molecular formula C5H9N3O2S2 B2561191 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol CAS No. 878617-89-1](/img/structure/B2561191.png)
3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol” belongs to a class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reactions can be carried out effectively with the use of ultrasound .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of electron-donating substituents in vinylbutyl ether and vinyl ether of monoethanolamine significantly reduces the positive charge on the β -carbon atom of the double bond .
Chemical Reactions Analysis
The reactions of similar compounds can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .
科学的研究の応用
Thiadiazole Derivatives in Pharmacology
1,3,4-thiadiazole derivatives are recognized for their extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These compounds exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules through the combination of different molecules in one frame has led to compounds with interesting biological profiles, showcasing the potential of thiadiazole derivatives in the pursuit of new drugs (Mishra et al., 2015).
Biologically Produced Diols
The separation and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broth, are crucial in microbial production, impacting over 50% of the total costs. Various methods have been explored for the recovery of these diols, including evaporation, distillation, membrane filtration, and more, aiming for improvements in yield, purity, and energy consumption. This highlights the significance of diols like propane-1,2-diol in biotechnological applications and the need for efficient downstream processing (Xiu & Zeng, 2008).
Catalysis in Chemical Synthesis
In the context of catalysis, research into glycerol hydrogenolysis to 1,3-propanediol (1,3-PDO) is noteworthy. This process, which derives 1,3-PDO from renewable glycerol, has seen significant interest in developing heterogeneous catalysts for more efficient processes. The focus has been on optimizing variables such as temperature and glycerol concentration, with metals like platinum, iridium, and copper showing promise as catalysts. This area of research underscores the potential of propane-1,2-diol derivatives in contributing to more sustainable chemical synthesis routes (Ruy et al., 2020).
作用機序
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities, including anticancer properties . These compounds often target cellular processes such as cell proliferation and apoptosis .
Mode of Action
For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to affect various biochemical pathways related to cell proliferation, apoptosis, and other cellular processes .
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit anticancer activity, potentially through mechanisms such as inhibition of cell proliferation and induction of apoptosis .
将来の方向性
特性
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2/c6-4-7-8-5(12-4)11-2-3(10)1-9/h3,9-10H,1-2H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZFTWBCNSFDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSC1=NN=C(S1)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2561112.png)

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride](/img/structure/B2561116.png)

![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)
![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2561121.png)

![N-methyl-1-[3-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2561124.png)


![5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide](/img/structure/B2561128.png)